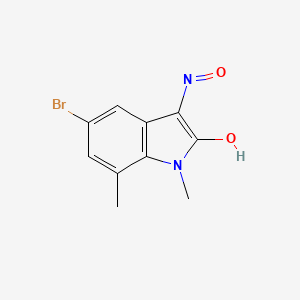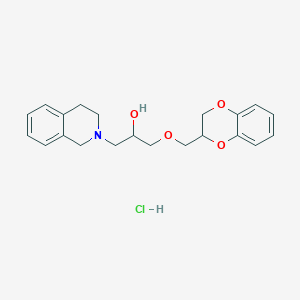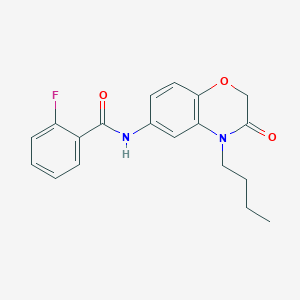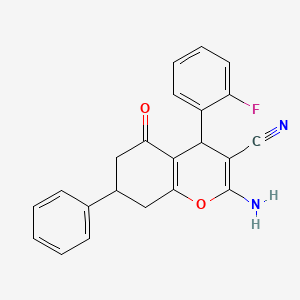
1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du SD-97276 implique la réaction de précurseurs spécifiques dans des conditions contrôlées. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement. Les méthodes générales de synthèse de composés similaires impliquent souvent une synthèse organique en plusieurs étapes, y compris la formation d'intermédiaires clés et la fonctionnalisation ultérieure.
Méthodes de production industrielle
La production industrielle du SD-97276 impliquerait probablement des techniques de synthèse organique à grande échelle, y compris des procédés discontinus ou en continu. Le processus de production serait optimisé en termes de rendement, de pureté et de rentabilité, conformément aux Bonnes Pratiques de Fabrication (BPF) afin de garantir la qualité et la sécurité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
SD-97276 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'addition d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'addition d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont optimisées en fonction des exigences spécifiques de la réaction.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués de SD-97276.
Applications de la recherche scientifique
SD-97276 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le métabolisme des phospholipides et la biosynthèse de la phosphatidylcholine.
Biologie : Investigé pour son rôle dans l'interférence avec les voies métaboliques des parasites du paludisme.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du paludisme.
Industrie : Utilisé dans le développement de nouveaux médicaments antipaludiques et la recherche connexe.
Mécanisme d'action
SD-97276 exerce ses effets en interférant avec le métabolisme des phospholipides des parasites du paludisme, en particulier la biosynthèse de la phosphatidylcholine . Il pénètre dans les érythrocytes par de nouvelles voies de perméabilité et est transporté dans le parasite du paludisme par un transporteur cationique poly-spécifique . Cette perturbation du métabolisme des phospholipides conduit finalement à la mort du parasite.
Applications De Recherche Scientifique
SD-97276 has several scientific research applications, including:
Chemistry: Used as a model compound to study phospholipid metabolism and the biosynthesis of phosphatidylcholine.
Biology: Investigated for its role in interfering with the metabolic pathways of malarial parasites.
Medicine: Explored as a potential therapeutic agent for treating malaria.
Industry: Utilized in the development of new antimalarial drugs and related research.
Mécanisme D'action
SD-97276 exerts its effects by interfering with the phospholipid metabolism of malarial parasites, particularly the biosynthesis of phosphatidylcholine . It enters erythrocytes through new permeability pathways and is transported into the malarial parasite by a poly-specific cation carrier . This disruption in phospholipid metabolism ultimately leads to the death of the parasite.
Comparaison Avec Des Composés Similaires
Composés similaires
Chloroquine : Un autre agent antipaludique qui interfère avec la capacité du parasite à détoxifier l'hème.
Artemisinine : Un composé qui génère des espèces réactives de l'oxygène pour tuer le parasite.
Méfloquine : Perturbe la capacité du parasite à dégrader l'hémoglobine.
Unicité
SD-97276 est unique par son mécanisme d'action, ciblant spécifiquement le métabolisme des phospholipides des parasites du paludisme . Ce mode d'action distinct le distingue des autres agents antipaludiques, ce qui en fait un atout précieux pour l'arsenal des médicaments antipaludiques.
Propriétés
IUPAC Name |
1-benzyl-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(20)11-18(22)15-9-5-6-10-16(15)19(17(18)21)12-14-7-3-2-4-8-14/h2-10,22H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMXHPSIERCULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5031392.png)
![2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5031397.png)
![1-Benzyl-4-[(2,6-difluorophenyl)methyl]piperazine](/img/structure/B5031403.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5031420.png)
![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5031428.png)


![N-(2,4-dimethoxyphenyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5031447.png)

![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)
![N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B5031465.png)


![3-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B5031486.png)
